molecular formula C5H6N2O3 B13597610 Methyl 4-amino-1,2-oxazole-3-carboxylate

Methyl 4-amino-1,2-oxazole-3-carboxylate

Cat. No.: B13597610
M. Wt: 142.11 g/mol
InChI Key: GICRRMCYLVNRGL-UHFFFAOYSA-N
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Description

Methyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . Another method includes the use of microwave-assisted synthesis, where the corresponding amine is reacted with aluminum methyl in toluene under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or toluene .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-amino-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .

Comparison with Similar Compounds

Methyl 4-amino-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

methyl 4-amino-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)4-3(6)2-10-7-4/h2H,6H2,1H3

InChI Key

GICRRMCYLVNRGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC=C1N

Origin of Product

United States

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